The synthesis of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves several key steps:
The molecular structure of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane features a bicyclic core with specific stereochemistry:
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane participates in various chemical reactions:
The mechanism of action for Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane primarily involves its role as a neurotransmitter reuptake inhibitor:
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane exhibits several notable physical and chemical properties:
Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has several scientific applications:
Azabicyclo[3.2.1]octane frameworks represent a privileged class of saturated heterocycles increasingly exploited in medicinal chemistry due to their three-dimensional complexity, structural rigidity, and biomimetic properties. Characterized by a bridged bicyclic system containing a nitrogen atom at the bridgehead position, this architecture imposes significant conformational constraints on appended functional groups, enabling precise spatial positioning for target engagement. The scaffold’s significance is exemplified by its presence in natural alkaloids like the hosieine family, which demonstrate sub-nanomolar affinity for neuronal nicotinic acetylcholine receptors (e.g., (−)-hosieine A, IC₅₀ = 0.96 nM) [4]. Synthetic derivatives incorporating this core have shown diverse pharmacological activities, including:
Table 1: Bioactive Molecules Featuring Azabicyclo[3.2.1]octane Scaffolds
Compound | Biological Target/Activity | Key Pharmacological Parameter | Structural Feature |
---|---|---|---|
(−)-Hosieine A | α4β2 neuronal nAChR | IC₅₀ = 0.96 nM; Ki = 0.32 nM | Natural alkaloid with complex stereochemistry |
Compound 3 | Triple monoamine reuptake inhibition (TRUI) | Cocaine conformation mimic | Aryl substitution at bridgehead carbon |
Compound 5 | Cytotoxicity (GBM, MB, HCC cell lines) | Significant tumor growth inhibition | N-Heteroatom functionalization |
WO2007063071A1 derivs | Monoamine reuptake inhibition | κ-opioid receptor (KOR) agonism | 3-Oxy-aryl/heteroaryl pendant groups |
The stereochemical versatility of azabicyclo[3.2.1]octanes further enhances their utility. The chiral core allows for enantioselective synthesis, as demonstrated in the total synthesis of (−)-strychnine, where enzymatic resolution of cis-3,5-diacetoxycyclopentene established critical stereocenters later incorporated into the azabicyclic intermediate [4]. This stereocontrol is pharmacologically vital, as evidenced by differential target engagement between enantiomers of bioactive derivatives. Physicochemical profiling confirms favorable drug-like properties for many derivatives, with calculated logP values typically ranging from 1.5–3.5, aligning with Lipinski’s criteria for oral bioavailability [4] [6].
endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane (CAS: 2102411-57-2) is a crystalline solid (white to yellow) with defined stereochemistry at the 6-hydroxy position. Its molecular formula is C₁₂H₂₁NO₃, yielding a molecular weight of 227.30 g/mol. Key physicochemical parameters include [2] [3] [5]:
The molecule features two critical functional handles:
The endo stereochemistry is crucial for directing subsequent stereoselective transformations, as demonstrated in syntheses of alkaloid frameworks where ring closures proceed with defined facial selectivity [4] [9].
Table 2: Physicochemical Properties of endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Property | Value | Conditions/Notes |
---|---|---|
CAS Registry Number | 2102411-57-2 | Unique chemical identifier |
Molecular Formula | C₁₂H₂₁NO₃ | Elemental composition |
Molecular Weight | 227.30 g/mol | Calculated from formula |
Density | 1.1 ± 0.1 g/cm³ | Predictive computational value |
Boiling Point | 327.9 ± 25.0 °C | At 760 mmHg pressure |
Flash Point | 152.1 ± 23.2 °C | Closed cup method |
Purity (Commercial) | 95–97% | Typical HPLC/LC-MS purity |
Physical Form | White to yellow solid | Crystalline powder |
Storage Recommendations | 2–8°C (refrigerated) | Long-term stability preservation |
This intermediate serves as a linchpin for accessing diverse pharmacologically relevant chemotypes through rational functional group interconversion:
Amine Deprotection: The Boc group is cleanly removed under acidic conditions (e.g., TFA/DCM or HCl/dioxane) to generate secondary amine building blocks for nucleophilic substitutions, reductive aminations, or amidations. This is pivotal for constructing molecules like endo-8-azabicyclo[3.2.1]octan-2-amine (CAS: 1408076-02-7), a precursor to neurologically active agents [8].
Hydroxy Group Functionalization:
Oxidation: Controlled oxidation (e.g., Dess-Martin periodinane) generates ketones for subsequent nucleophilic additions or carbonyl-based reactions [4] [9].
Tandem Deprotection-Functionalization: Sequential Boc removal and intramolecular cyclization constructs complex polycycles. This strategy was employed in syntheses of Strychnos alkaloids, where analogous azabicyclo[3.2.1]octanes underwent Aza-Cope-Mannich rearrangements to form tricyclic intermediates with defined stereocenters (e.g., conversion to (±)-dehydrotubifoline and (±)-akuammicine) [4].
Scaffold Decoration for Bioactivity: The molecule’s versatility enables rapid generation of structure-activity relationship (SAR) libraries. For instance:
Table 3: Synthetic Derivatives Derived from endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Derivative Structure | Synthetic Transformation | Target Pharmacological Profile | Key Synthetic Step |
---|---|---|---|
3-(8-Azabicyclo[3.2.1]octan-3-yloxy)-5-(3-fluoropyridin-2-yl)benzonitrile | SNAr reaction with cyanopyridine | Monoamine reuptake inhibition | Cu-catalyzed etherification |
endo-8-Azabicyclo[3.2.1]octan-2-amine | Boc deprotection → Amine functionalization | Neurological disorder therapeutics | Reductive amination |
Wieland-Gumlich aldehyde intermediates | Aza-Cope-Mannich rearrangement | Strychnos alkaloid synthesis | Acid-catalyzed rearrangement |
8-Azabicyclo[3.2.1]octane aryl ethers | Mitsunobu reaction with phenols | Analgesic/anti-inflammatory agents | DEAD/PPh₃-mediated coupling |
The commercial availability of this intermediate (e.g., Sigma-Aldrich, Synthonix, AccelaChem) in high enantiomeric purity (>97% ee in some cases) further accelerates drug discovery workflows [3] [5] [9]. Its stability under standard laboratory conditions and compatibility with diverse reaction media (aprotic polar solvents, moderate temperatures) render it particularly suitable for multi-step syntheses targeting complex nitrogenous therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7